molecular formula C16H17N3O B103830 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol CAS No. 3147-76-0

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No.: B103830
CAS No.: 3147-76-0
M. Wt: 267.33 g/mol
InChI Key: WXHVQMGINBSVAY-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is ultraviolet (UV) radiation . This compound is a chemical reagent used in the synthesis of UV stabilizers . It plays a crucial role in the development of products that protect against harmful ultraviolet radiation, particularly in environmental waters .

Mode of Action

2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole acts as a UV absorber . It absorbs harmful UV radiation, specifically around the wavelength of 290 nm . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into .

Biochemical Pathways

As a uv absorber, it plays a crucial role in the photostabilization of materials . This suggests that it may interact with pathways related to photochemical reactions and photodegradation.

Pharmacokinetics

Given its use in environmental waters and its role as a uv stabilizer, it is likely that its bioavailability is influenced by its ability to absorb uv radiation and its stability in various environmental conditions .

Result of Action

The primary result of the action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is the protection of materials from UV radiation . By absorbing UV radiation, it prevents the radiation from causing damage to the materials it is incorporated into . This can help to extend the lifespan of these materials and prevent degradation caused by UV exposure .

Action Environment

The action of 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole is influenced by environmental factors such as the presence and intensity of UV radiation . Its efficacy as a UV stabilizer may also be influenced by factors such as temperature, pH, and the presence of other chemicals . Its stability could be affected by environmental conditions such as exposure to light and heat .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVQMGINBSVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062871
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-76-0
Record name 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol
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Synthesis routes and methods I

Procedure details

Example 7 of U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (14.4 g) is added to a mixture of methanol (72 ml) and water (36 ml). 2-nitro-2'-hydroxy-5'-t-butylazobenzene (15.0 g) is then added to the resultant mixture and the mixture is heated to 45°-5020 C. Hydroquinone (0.4 g) and then glucose (5.0 g) are added to the heated mixture over 30 minutes while stirring. The mixture is further stirred for one hour. As this result, the azobenzene disappears to produce 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole-N-oxide. 9-fluorenone (0.7 g) is then added to the reaction liquor thus obtained, and the liquor is heated to 55°-60° C. Thereafter, glucose (6.0 g) is added to the reaction liquor over 30 minutes, and the reaction is conducted at 75° C. (boiling point) for 6 hours. As a result, the N-oxide disappears. Thereafter, the pH of the reaction liquor is brought to 8 with 62% sulfuric acid (19.0 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus obtaining 11.6 g of 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole. One can see that the reaction using an aromatic ketone takes over 8 hours to complete. Two catalysts are also required.
Quantity
6 g
Type
reactant
Reaction Step One
Name
N-oxide
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0 (± 1) mol
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19 g
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0.7 g
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Synthesis routes and methods II

Procedure details

When in Example 13, the 2'-hydroxy-5'-methyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-butyl-2-nitroazobenzene, the reduction reaction went rapidly to yield the product 2-(2-hydroxy-5-tert-butylphenyl)-2H-benzotriazole.
Quantity
0 (± 1) mol
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Reaction Step One
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2'-hydroxy-5'-tert-butyl-2-nitroazobenzene
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
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CC(C)(C)c1ccc(O)c(-n2nc3ccccc3[n+]2[O-])c1
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Reaction Step One

Synthesis routes and methods IV

Procedure details

9-fluorenone 0.7 g was then added to the reaction liquor thus obtained, and the liquor was heated to 55°~60° C. Thereafter, glucose 6.0 g was added to the reaction liquor over 30 minutes, and the reaction was conducted at 75° C. (boiling point) for 6 hours. As this result, the N-oxide disappeared, thus Process (c) being completed. Thereafter, pH of the reaction liquor was made to 8 with 62% sulfuric acid 19.0 g to precipitate a crystal. The precipitated crystal was separated by filtration, and the separated crystal was fully washed with water and further with methanol. The washed crystal was then dried, thus obtaining 11.6 g of 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole.
Quantity
6 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Reactant of Route 2
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Reactant of Route 3
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Reactant of Route 4
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Reactant of Route 5
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Reactant of Route 6
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
Customer
Q & A

Q1: Why is 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol being studied for potential environmental impact?

A: This compound, classified as a benzotriazole UV stabilizer (BZT), is used in various consumer and industrial products. [] Due to its widespread use, it's crucial to understand its fate in the environment. Studies have detected BZTs, including this compound, in environmental samples like sewage sludge, raising concerns about potential persistence and accumulation. [] Further research using degradation prediction and multimedia fate simulation based on quantitative structure-property relationship (QSPR) models can help assess the long-term environmental impact of this compound. []

Q2: What analytical techniques are used to quantify this compound in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound in biological samples like rat plasma. [] This technique enables researchers to determine both free and total (free plus conjugated) concentrations of the compound, aiding in the understanding of its absorption, distribution, metabolism, and excretion profile. []

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